molecular formula C56H46O2 B3242931 3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 1539286-01-5

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B3242931
CAS No.: 1539286-01-5
M. Wt: 751.0 g/mol
InChI Key: BAKMLCXKXUCRIZ-UHFFFAOYSA-N
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Description

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol: is a complex organic compound characterized by its intricate structure, which includes multiple phenyl groups and tetrahydronaphthalene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. The process may include:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Coupling Reactions: The final step involves coupling the two tetrahydronaphthalene units through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated hydrocarbon.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions between large aromatic systems and biological macromolecules. Its structural features make it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its multiple phenyl groups and hydroxyl functionalities suggest it could interact with various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or organic semiconductors, due to its rigid and complex structure.

Mechanism of Action

The mechanism by which 3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol exerts its effects would depend on its specific application. In a biological context, it may interact with proteins or enzymes through hydrophobic interactions and hydrogen bonding, affecting their function. In materials science, its rigid structure could influence the mechanical and electronic properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
  • **this compound

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which combines multiple phenyl groups and tetrahydronaphthalene units. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H46O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-12,17-24,29-36,57-58H,13-16,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKMLCXKXUCRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111447
Record name (1R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis([1,1′:3′,1′′-terphenyl]-5′-yl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539286-01-5
Record name (1R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis([1,1′:3′,1′′-terphenyl]-5′-yl)[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539286-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis([1,1′:3′,1′′-terphenyl]-5′-yl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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